molecular formula C9H13N3O B13025618 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine

Cat. No.: B13025618
M. Wt: 179.22 g/mol
InChI Key: JCCUCBDKEFRHGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a methoxy group at the 2-position and an amine group at the 7-position of the tetrahydroquinazoline ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methoxyaniline with a suitable aldehyde or ketone, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinazolinone derivatives, tetrahydroquinazoline derivatives, and various substituted quinazoline compounds .

Mechanism of Action

The mechanism of action of 2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and amine groups contribute to its versatility in undergoing various chemical reactions and its potential therapeutic applications .

Biological Activity

2-Methoxy-5,6,7,8-tetrahydroquinazolin-7-amine is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

The molecular formula of this compound is C₉H₁₃N₃O with a molecular weight of 179.22 g/mol. Its structural characteristics contribute to its biological activity.

PropertyValue
Molecular FormulaC₉H₁₃N₃O
Molecular Weight179.22 g/mol
IUPAC NameThis compound
InChIInChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H₂,1H₃

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Topoisomerase II Inhibition : This compound has been shown to inhibit human topoisomerase II (topoII), a critical enzyme involved in DNA replication and repair. Inhibition of topoII can lead to cancer cell apoptosis and has been validated as a target for anticancer drugs .
  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various pathogens. For instance, it demonstrated superior inhibition against Streptococcus pneumoniae and Escherichia coli, outperforming standard antibiotics like amikacin .
  • Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in vitro. It was tested on mouse mononuclear macrophage leukemia cells (RAW) and exhibited notable anti-inflammatory activity with IC₅₀ values lower than that of aspirin .

Biological Activity Studies

Several studies have evaluated the biological properties of this compound:

Antibacterial Activity

A study conducted on various bacterial strains revealed the minimum inhibitory concentration (MIC) values for this compound compared to traditional antibiotics:

Bacterial StrainMIC (μg/mL)Control (Antibiotic)Control MIC (μg/mL)
Streptococcus pneumoniae1Amikacin2
Escherichia coli1Amikacin2
Candida albicans16Ketoconazole16

This data suggests that the compound possesses comparable or superior antibacterial activity relative to established treatments .

Anti-inflammatory Activity

In vitro assays demonstrated that the compound effectively reduced inflammation in RAW cells:

CompoundIC₅₀ (μM)
2-Methoxy-Tetrahydroquinazoline1.37
Aspirin1.91

These findings indicate that 2-Methoxy-Tetrahydroquinazoline is a potent anti-inflammatory agent .

Comparative Analysis with Similar Compounds

The biological profile of this compound can be contrasted with other quinazoline derivatives:

CompoundActivity TypeNotable Findings
2-Morpholino-5,6,7,8-tetrahydroquinazolin-4-amineHypoglycemicDemonstrated significant blood glucose-lowering effects.
2-Aryl-4-chloroquinazolineAntiproliferativeExhibited strong activity against cancer cell lines.
7,7-Dimethyl derivativesAntibacterialShowed efficacy against multi-drug resistant strains.

The unique substitution pattern of 2-Methoxy-Tetrahydroquinazoline enhances its versatility and therapeutic potential compared to these related compounds .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-methoxy-5,6,7,8-tetrahydroquinazolin-7-amine

InChI

InChI=1S/C9H13N3O/c1-13-9-11-5-6-2-3-7(10)4-8(6)12-9/h5,7H,2-4,10H2,1H3

InChI Key

JCCUCBDKEFRHGY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2CCC(CC2=N1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.